molecular formula C24H28N6O4 B12763890 Olmesartan monohydrate CAS No. 913529-31-4

Olmesartan monohydrate

Cat. No.: B12763890
CAS No.: 913529-31-4
M. Wt: 464.5 g/mol
InChI Key: CBVAUXGQUBKMCU-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of olmesartan monohydrate involves multiple steps, starting from the basic building blocksThe reaction conditions typically involve the use of solvents like dimethylformamide (DMF) and catalysts such as palladium on carbon (Pd/C) for hydrogenation reactions .

Industrial Production Methods

In industrial settings, this compound is produced using a combination of batch and continuous processes to ensure high yield and purity. The process involves the use of advanced techniques like high-pressure liquid chromatography (HPLC) for purification and quality control .

Chemical Reactions Analysis

Types of Reactions

Olmesartan monohydrate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various intermediates that are further processed to yield the final this compound compound .

Scientific Research Applications

Olmesartan monohydrate has a wide range of applications in scientific research:

    Chemistry: Used as a model compound for studying ARBs and their interactions with receptors.

    Biology: Investigated for its effects on cellular signaling pathways and gene expression.

    Medicine: Extensively studied for its role in managing hypertension and its potential benefits in treating other cardiovascular diseases.

    Industry: Used in the formulation of various pharmaceutical products

Mechanism of Action

Olmesartan monohydrate exerts its effects by selectively blocking the angiotensin II type 1 (AT1) receptor. This prevents angiotensin II from binding to the receptor, thereby inhibiting its vasoconstrictive and aldosterone-secreting effects. The blockade of the AT1 receptor leads to vasodilation, reduced blood pressure, and decreased aldosterone levels .

Comparison with Similar Compounds

Similar Compounds

  • Losartan
  • Valsartan
  • Irbesartan
  • Telmisartan
  • Candesartan

Uniqueness

Olmesartan monohydrate is unique due to its high binding affinity for the AT1 receptor and its long-lasting effects. Compared to other ARBs, it has a more potent and sustained antihypertensive effect, making it a preferred choice for many patients .

Properties

CAS No.

913529-31-4

Molecular Formula

C24H28N6O4

Molecular Weight

464.5 g/mol

IUPAC Name

5-(2-hydroxypropan-2-yl)-2-propyl-3-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]imidazole-4-carboxylic acid;hydrate

InChI

InChI=1S/C24H26N6O3.H2O/c1-4-7-19-25-21(24(2,3)33)20(23(31)32)30(19)14-15-10-12-16(13-11-15)17-8-5-6-9-18(17)22-26-28-29-27-22;/h5-6,8-13,33H,4,7,14H2,1-3H3,(H,31,32)(H,26,27,28,29);1H2

InChI Key

CBVAUXGQUBKMCU-UHFFFAOYSA-N

Canonical SMILES

CCCC1=NC(=C(N1CC2=CC=C(C=C2)C3=CC=CC=C3C4=NNN=N4)C(=O)O)C(C)(C)O.O

Origin of Product

United States

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